(2-Methoxyphenyl)sulfuramidous acid
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Overview
Description
(2-Methoxyphenyl)sulfuramidous acid is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further bonded to a sulfuramidous acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)sulfuramidous acid typically involves the reaction of 2-methoxyaniline with sulfuryl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and the use of a suitable solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)sulfuramidous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfuramidous group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted phenyl derivatives.
Scientific Research Applications
(2-Methoxyphenyl)sulfuramidous acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)sulfuramidous acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)sulfonic acid
- (2-Methoxyphenyl)thiol
- (2-Methoxyphenyl)amine
Uniqueness
(2-Methoxyphenyl)sulfuramidous acid is unique due to the presence of both a methoxy group and a sulfuramidous acid group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
776283-95-5 |
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Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
1-methoxy-2-(sulfinoamino)benzene |
InChI |
InChI=1S/C7H9NO3S/c1-11-7-5-3-2-4-6(7)8-12(9)10/h2-5,8H,1H3,(H,9,10) |
InChI Key |
SRMAXEUHUNLXEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)O |
Origin of Product |
United States |
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